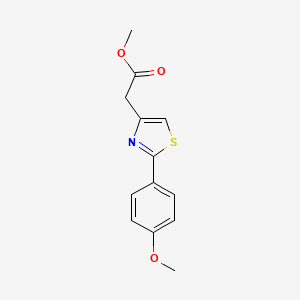

Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-16-11-5-3-9(4-6-11)13-14-10(8-18-13)7-12(15)17-2/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTYKTVNHMQWJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate can be achieved through various synthetic routes. One common method involves the Hantzsch thiazole synthesis, which typically includes the reaction of α-haloketones with thioamides. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. .

Scientific Research Applications

Chemical Reactions

The compound undergoes several notable chemical reactions:

- Oxidation : It can be oxidized to form sulfoxides or sulfones using agents like potassium permanganate.

- Reduction : Reduction with lithium aluminum hydride can yield thiazolidines.

- Substitution : Electrophilic and nucleophilic substitutions are possible at the C-2 and C-5 positions of the thiazole ring.

Chemistry

Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate serves as an important intermediate in organic synthesis. It is utilized in developing pharmaceuticals and agrochemicals due to its unique structural features that allow for further functionalization.

Biological Activities

The compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that thiazole derivatives possess antimicrobial effects against various pathogens. For instance, compounds with similar structures demonstrated efficacy against specific bacterial strains .

- Anti-inflammatory Effects : Research indicates that thiazole derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Medicinal Chemistry

Due to its biological properties, this compound is being explored for therapeutic applications:

- Drug Development : The compound is investigated for its potential in developing new drugs targeting infections and inflammatory conditions. For example, related thiazole compounds have shown promising results in preclinical studies against cancer cell lines .

Industrial Applications

This compound also finds use in industrial applications, particularly in producing dyes and pigments. Its chemical stability and reactivity make it suitable for various formulations.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of thiazole derivatives similar to this compound against human lung adenocarcinoma (A549) and mouse embryoblast (NIH/3T3) cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity with IC50 values suggesting effective inhibition of cancer cell proliferation .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial efficacy of synthesized thiazoles revealed that compounds with methoxy substitutions showed enhanced activity against a spectrum of microbial species. The structure–activity relationship highlighted the importance of the methoxy group in improving membrane penetration and bioavailability .

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. The methoxyphenyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

a) Methyl 2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate

- Structure: Combines a thiazole-linked ester with a quinazolinone core and a 3-methoxyphenyl substituent.

- Key Differences: The quinazolinone ring introduces additional hydrogen-bonding sites and planar rigidity, unlike the simpler thiazole in the target compound. The meta-methoxy substitution on the phenyl group may reduce electronic conjugation compared to the para-methoxy group in the target .

b) Methyl 2-(2-Amino-1,3-thiazol-4-yl)acetate

- Structure: Features a 2-amino-thiazole ring instead of the 4-methoxyphenyl-substituted thiazole.

- Key Differences: The amino group enhances nucleophilicity, making this compound a key intermediate for antibiotics like cephalosporins. The absence of the methoxyphenyl group reduces steric hindrance and alters solubility .

- Crystallography : Exhibits intermolecular N–H⋯N and C–H⋯O hydrogen bonds, stabilizing its crystal lattice—a property shared with other thiazole esters .

c) N-[4-(Substituted)Thiazol-2-yl]-2-(Substituted)Acetamide Derivatives

- Structure: Includes acetamide-linked substituents (e.g., m-tolyl, 3,4-dimethylphenoxy) on the thiazole ring.

- Key Differences : The acetamide group increases hydrogen-bonding capacity compared to the ester group in the target compound. Derivatives like 107b and 107e exhibit broad-spectrum antibacterial activity (MIC: 6.25–12.5 µg/mL) and antifungal properties, suggesting that ester-to-amide substitutions modulate bioactivity .

Functional Group Modifications

a) 2-[N-(4-Methoxyphenyl)Acetamido]-1,3-Thiazol-4-yl Acetate

- Structure : Replaces the thiazole’s 4-methoxyphenyl group with an N-(4-methoxyphenyl)acetamido moiety.

b) Ethyl 2-(2-(3-(Thiophene-2-Carbonyl)Thioureido)Thiazol-4-yl)Acetate

- Structure : Incorporates a thioureido-thiophene substituent on the thiazole.

- The thiophene ring adds π-π stacking capability, influencing binding affinity .

Key Findings and Implications

Substituent Position Matters : The para-methoxy group on the phenyl ring in the target compound likely enhances electronic conjugation and stability compared to meta-substituted analogs .

Functional Group Impact : Esters (target compound) vs. amides (107b) alter solubility and bioactivity, with amides showing stronger antimicrobial profiles .

Biological Activity

Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate is a thiazole derivative that exhibits a range of biological activities, making it a significant compound in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen. The presence of the methoxyphenyl group enhances its chemical reactivity and biological activity compared to other thiazole derivatives.

Biological Activities

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : this compound shows significant antimicrobial properties against a range of bacterial strains. Its mechanism involves the inhibition of microbial enzymes, which disrupts cellular functions leading to cell death .

- Antifungal Properties : Studies indicate that this compound also exhibits antifungal activity, making it a candidate for treating fungal infections. The thiazole moiety is believed to play a critical role in its efficacy against fungal pathogens .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various models, suggesting potential applications in treating inflammatory diseases. Its action may involve the modulation of inflammatory pathways and cytokine production .

- Anticancer Activity : Recent studies have highlighted the cytotoxic effects of this compound against cancer cell lines. It has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells, particularly in prostate cancer and melanoma models .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and inflammation, thereby exerting its antimicrobial and anti-inflammatory effects .

- Cell Membrane Penetration : The methoxyphenyl group enhances the compound's ability to penetrate cellular membranes, facilitating its action on intracellular targets such as enzymes and receptors.

Case Studies

- Antimicrobial Efficacy : A study tested the antimicrobial activity of this compound against several bacterial strains. Results showed that it inhibited growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that the compound had an IC50 value of approximately 5 µg/mL against melanoma cell lines, suggesting significant anticancer activity. Further studies indicated that the mechanism involved the induction of apoptosis through caspase activation pathways .

Comparative Analysis

A comparative analysis with other thiazole derivatives reveals that this compound possesses unique properties due to its specific substitution pattern:

| Compound | Structure | Biological Activity | IC50 (µg/mL) |

|---|---|---|---|

| This compound | Thiazole with methoxyphenyl group | Antimicrobial, Antifungal, Anti-inflammatory, Anticancer | ~5 |

| Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate | Thiazole with chlorophenyl group | Antimicrobial (less potent than methoxy derivative) | ~15 |

| 2-Aminothiazole-based compounds | Thiazole with amino group | Antimicrobial, Anticancer (variable potency) | Variable |

Q & A

Q. What are the established synthetic routes for Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate, and how can reaction conditions be optimized?

A common method involves cyclocondensation of substituted benzothioamides with α-bromo ketone esters. For example, refluxing 4-methoxybenzothioamide with ethyl 4-bromo-3-oxobutanoate in absolute ethanol (1 h) yields thiazole intermediates, which can be further esterified or modified . Optimization includes adjusting reflux time, solvent polarity (e.g., ethanol vs. THF), and stoichiometric ratios of reactants. Post-synthesis purification via ether extraction and anhydrous sodium sulfate filtration improves yield and purity .

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the thiazole ring substitution pattern and ester group position.

- Microanalysis : Combustion analysis (C, H, N, S) should align with theoretical values within ±0.4% .

- Melting Point (mp) : Compare observed mp (e.g., 156–158°C for analogous compounds) with literature to assess purity .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using Rf values (e.g., Rf 0.57 in specific solvent systems) .

Q. How is the biological activity of this compound typically screened in preliminary studies?

Derivatives are often evaluated for antifungal, antibacterial, or anticancer activity using:

- Agar Diffusion Assays : To test microbial growth inhibition.

- Cytotoxicity Assays : Against cancer cell lines (e.g., MTT assay).

- Molecular Docking : Preliminary computational studies to predict binding affinity to target enzymes (e.g., fungal lanosterol 14α-demethylase) .

Advanced Research Questions

Q. How can ester hydrolysis of this compound be selectively performed to generate carboxylic acid derivatives?

Controlled hydrolysis is achieved using lithium hydroxide (LiOH) in a THF/ethanol/water mixture (e.g., 1:0.3:0.3 v/v). Stirring at room temperature for 5 hours followed by solvent removal and aqueous extraction minimizes side reactions. This method preserves the thiazole ring integrity while converting the ester to a carboxylic acid .

Q. How can contradictions in spectral vs. crystallographic data for this compound be resolved?

Discrepancies between NMR/IR data and X-ray crystallography (e.g., bond angles or conformations) require:

- Density Functional Theory (DFT) Calculations : To model electronic environments and compare with experimental data.

- Variable-Temperature NMR : To assess dynamic effects influencing spectral results.

- Revisiting Synthetic Purity : Impurities from side reactions may skew spectral interpretations .

Q. What strategies improve synthetic yield when scaling up production of this compound?

Q. How does the electronic nature of substituents on the thiazole ring influence bioactivity?

- Electron-Withdrawing Groups (EWGs) : Enhance stability and binding to electrophilic enzyme pockets.

- Methoxy Groups : Increase lipophilicity, improving membrane permeability. Structure-Activity Relationship (SAR) studies using analogs with halogens or alkyl chains can identify critical pharmacophores .

Q. What are the challenges in developing HPLC methods for quantifying this compound in biological matrices?

- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins or salts.

- Detection Wavelength : Optimize UV detection at λmax ~254 nm (typical for thiazoles).

- Mobile Phase : Acetonitrile/water with 0.1% formic acid improves peak symmetry and resolution .

Methodological Considerations

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular Dynamics (MD) Simulations : Predict binding stability to target proteins.

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity early in development.

- Docking Studies : Focus on interactions with key residues (e.g., His259 in fungal CYP51) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.